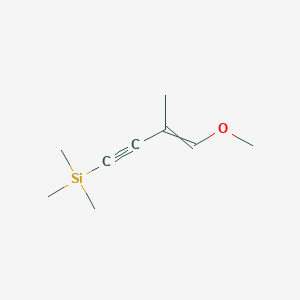![molecular formula C15H21NOSi B14184939 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole CAS No. 919803-08-0](/img/structure/B14184939.png)
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole is a synthetic organic compound that features an indole core substituted with a trimethylsilyl-protected butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole typically begins with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced using sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be used to modify the double bond or other reducible groups in the molecule.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce saturated derivatives.
Aplicaciones Científicas De Investigación
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential precursor to biologically active natural products like Indiacen A and Indiacen B.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing selective reactions at other sites of the molecule. The indole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in structure but with different substituents, used as a precursor to biologically active natural products.
Indole derivatives: Various indole derivatives possess similar biological activities, including anticancer and anti-inflammatory properties.
Propiedades
Número CAS |
919803-08-0 |
|---|---|
Fórmula molecular |
C15H21NOSi |
Peso molecular |
259.42 g/mol |
Nombre IUPAC |
4-(1H-indol-3-yl)but-2-enoxy-trimethylsilane |
InChI |
InChI=1S/C15H21NOSi/c1-18(2,3)17-11-7-6-8-13-12-16-15-10-5-4-9-14(13)15/h4-7,9-10,12,16H,8,11H2,1-3H3 |
Clave InChI |
UPBHBADJVVCLBN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC=CCC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)

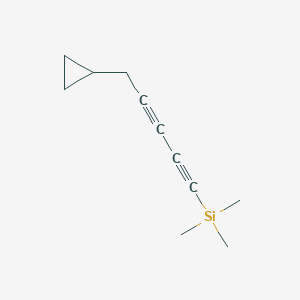
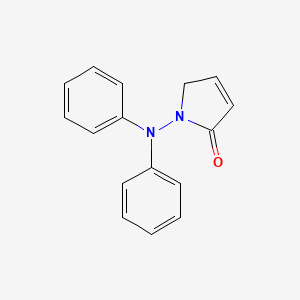
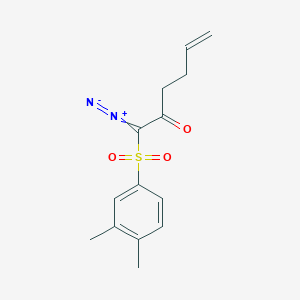

![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)

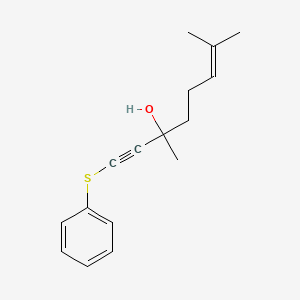
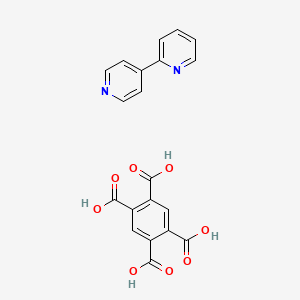
![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)

